molecular formula C14H19BrN2O B12794276 Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 102434-39-9

Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-

Cat. No.: B12794276
CAS No.: 102434-39-9
M. Wt: 311.22 g/mol
InChI Key: CAOLIFMNOYZOGB-UHFFFAOYSA-N
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Description

Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a bromopropyl group and a tetrahydronaphthyl moiety, suggests potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 1-(3-bromopropyl)amine with 5,6,7,8-tetrahydro-1-naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromopropyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The tetrahydronaphthyl moiety can be subjected to oxidation or reduction reactions to modify its chemical properties.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones or carboxylic acids.

Scientific Research Applications

Biology and Medicine: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: In material science, the compound might be used in the development of new polymers or as a precursor for functional materials with specific properties.

Mechanism of Action

The mechanism by which Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopropyl group could facilitate covalent bonding with target proteins, while the tetrahydronaphthyl moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • Urea, 1-(3-chloropropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
  • Urea, 1-(3-iodopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
  • Urea, 1-(3-azidopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-

Uniqueness: The presence of the bromopropyl group in Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- makes it particularly reactive in nucleophilic substitution reactions compared to its chloro, iodo, and azido analogs

Properties

CAS No.

102434-39-9

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C14H19BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h3,6,8H,1-2,4-5,7,9-10H2,(H2,16,17,18)

InChI Key

CAOLIFMNOYZOGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)NCCCBr

Origin of Product

United States

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